5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA replication.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition of enzyme activity or disruption of nucleic acid function. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxypyrimidine
- 5-Fluorouracil
- 5-Fluoro-2-methoxy-4-pyrimidinone
Uniqueness
Compared to other similar compounds, 5-Fluoro-2-methoxy-6-methylpyrimidin-4-amine has a unique combination of fluorine and methoxy groups, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H8FN3O |
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Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8FN3O/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10) |
InChI Key |
GICNQJWWCHGEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)N)F |
Origin of Product |
United States |
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